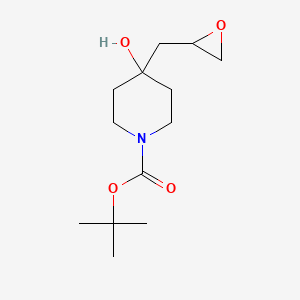

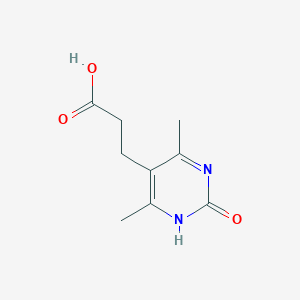

3-(2-Ethylbutanamido)-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aliphatic) and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

As an amide, this compound shares some general properties with other amides. Amides can be either primary, secondary or tertiary, depending on the number of carbon-containing groups that are attached to them . The amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Applications De Recherche Scientifique

Environmental Impact and Behavior of Similar Compounds

Research has shown that compounds structurally related to 3-(2-Ethylbutanamido)-4-methylbenzoic acid, such as parabens (esters of para-hydroxybenzoic acid), are widely used as preservatives in various products. These compounds, due to their ubiquitous use, have been detected in aquatic environments, where they may act as weak endocrine disrupters. Studies indicate that despite wastewater treatments that can effectively remove such compounds, they persist in the environment at low concentrations, particularly in surface water and sediments. This persistence is attributed to the continuous introduction of these compounds into the environment through consumer products. Further, research has suggested that these compounds, containing phenolic hydroxyl groups, can react with free chlorine to form halogenated by-products, which are more stable and may possess different environmental and health impacts than their parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Health and Safety Assessments

Extensive studies have evaluated the health aspects of compounds similar to 3-(2-Ethylbutanamido)-4-methylbenzoic acid, particularly methyl paraben. These studies highlight that such compounds are generally considered safe based on their historical use as antimicrobial preservatives in food, drugs, and cosmetics. Methyl paraben, for example, is known for its low toxicity profile and lack of evidence for accumulation in the human body. Despite this, there is ongoing research into the potential endocrine-disrupting effects of these compounds, with some studies suggesting the need for further evaluation to fully understand their health implications (Soni, Taylor, Greenberg, & Burdock, 2002).

Pharmacological and Biological Effects

Gallic acid, a compound that shares a structural resemblance with 3-(2-Ethylbutanamido)-4-methylbenzoic acid, has been extensively studied for its anti-inflammatory properties. Research indicates that gallic acid and its derivatives may hold potential for treating various inflammation-related diseases due to their ability to modulate key signaling pathways involved in the inflammatory response. This highlights the broader pharmacological potential of compounds within this chemical class, suggesting areas for further investigation into their therapeutic applications (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).

Toxicity and Environmental Impact of Related Ionic Liquids

Research into the toxicity and environmental impact of ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate, which share some chemical similarities with 3-(2-Ethylbutanamido)-4-methylbenzoic acid, suggests these compounds are relatively safe for industrial applications. However, comprehensive toxicity information is still required to fully assess their safety. This underscores the importance of evaluating the environmental fate and impact of such compounds before their widespread use in technologies and applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Mécanisme D'action

Target of Action

The primary target of the compound 3-(2-Ethylbutanamido)-4-methylbenzoic acid is Neuraminidase , an enzyme found in Influenza B virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication.

Result of Action

The molecular and cellular effects of the compound’s action would presumably involve a reduction in the spread of the Influenza B virus within the host. By inhibiting neuraminidase, the compound could potentially prevent the release and spread of newly formed viral particles .

Propriétés

IUPAC Name |

3-(2-ethylbutanoylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-8-11(14(17)18)7-6-9(12)3/h6-8,10H,4-5H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBTVWHOQDPLFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C=CC(=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602761 |

Source

|

| Record name | 3-(2-Ethylbutanamido)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915923-14-7 |

Source

|

| Record name | 3-(2-Ethylbutanamido)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.